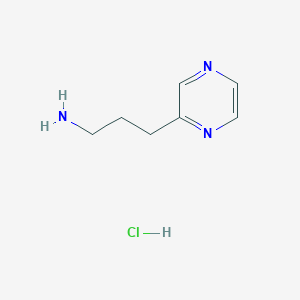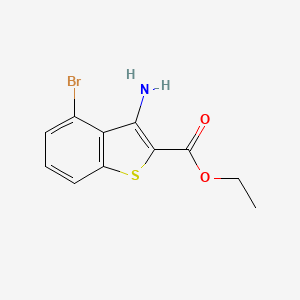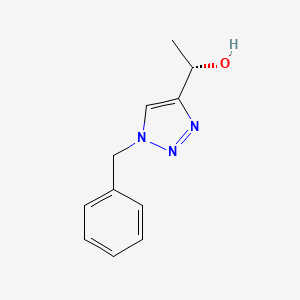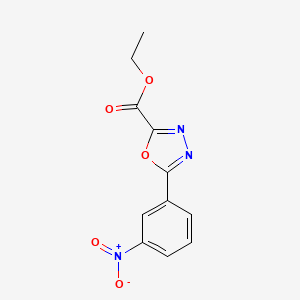
3-(Pyrazin-2-yl)propan-1-amin-Hydrochlorid
Übersicht
Beschreibung
“3-(Pyrazin-2-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423031-81-5 . It has a molecular weight of 173.65 .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(pyrazin-2-yl)propan-1-amine hydrochloride” and its InChI code is "1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 173.65 . More specific physical and chemical properties are not available in the searched data.Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
3-(Pyrazin-2-yl)propan-1-amin-Hydrochlorid: wurde bei der Entwicklung und Synthese von Pyrazinverbindungen eingesetzt, die vielversprechend als Antikrebsmittel erscheinen . Diese Verbindungen zielen auf den Protein-Tyrosin-Phosphatase-(PTP)-Signalweg ab, der für Zellproliferation, Diversität, Migration und Stoffwechsel entscheidend ist. Die Hemmung des SHP2-Proteins, eines Mitglieds der PTP-Familie, ist eng mit Strategien zur Krebsbehandlung verbunden.
Antibakterielle Mittel
Forschungen haben das Potenzial von Pyrazinderivaten, darunter This compound, bei der Synthese neuartiger antibakterieller Mittel aufgezeigt . Diese Verbindungen haben gegen grampositive und gramnegative Bakterien eine moderate bis gute antibakterielle Aktivität gezeigt, was ihr Potenzial im Kampf gegen Infektionskrankheiten aufzeigt.
Chemische Synthese
Diese Verbindung dient als Baustein in der chemischen Synthese und trägt zur Entwicklung neuer Moleküle mit potenziellen medizinischen Eigenschaften bei. Sie wurde bei der Synthese von Bicyclo[1.1.1]pentan-Bausteinen verwendet, die in der modernen medizinischen Chemie wertvoll sind .
Antifungal-Aktivität
Pyrazinderivate, die unter Verwendung von This compound synthetisiert wurden, wurden auf ihre antifungale Aktivität untersucht. Einige Verbindungen zeigten eine moderate Aktivität gegen verschiedene Candida-Stämme, was auf ihre Verwendung bei der Entwicklung von Antimykotika hindeutet .
Materialwissenschaft
Die Rolle der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie zur Herstellung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden kann. Wissenschaftler mit Expertise in der Materialwissenschaft können ihre Anwendungen bei der Entwicklung fortschrittlicher Materialien für verschiedene Industrien erforschen .
Analytische Chemie
In der analytischen Chemie kann This compound als Reagenz oder Referenzverbindung in verschiedenen Analysen verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es für den Einsatz in der Chromatographie und anderen analytischen Techniken geeignet .
Eigenschaften
IUPAC Name |
3-pyrazin-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHJSMEOOCWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-81-5 | |
| Record name | 3-(pyrazin-2-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)

![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)




![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

